Peptide II (aplysia)

説明

Peptide II, identified in Aplysia californica, represents a critical neuropeptide with structural and functional parallels to vertebrate urotensin II (UII). Designated Aplysia urotensin II (apUII), this peptide was discovered through mRNA analysis and mass spectrometry, marking the first identification of a UII homolog in invertebrates .

準備方法

Anatomical Source and Ganglion Dissection

The abdominal ganglia of Aplysia californica serve as the primary source of Peptide II. These ganglia are dissected from adult specimens (80–100 g) anesthetized via injection of 0.35 M MgCl₂ into the foot musculature . Proper anesthesia ensures minimal tissue damage during extraction. After dissection, ganglia are immersed in artificial seawater (ASW) to maintain ionic balance and prevent degradation .

Protease Digestion for Connective Tissue Removal

To isolate neurons effectively, ganglia undergo enzymatic digestion using protease solutions. A concentration of 10 mg/ml protease (1 unit/mg in Leibovitz’s L-15 medium) is applied for 2 hours and 15 minutes at 34.5°C . This step softens the connective tissue sheath, enabling microdissection of target neurons. Incubation time must be carefully calibrated: excessive digestion compromises neuronal integrity, while insufficient digestion hinders sheath removal . For juvenile specimens (1–4 g), digestion time is reduced to 1 hour and 45 minutes to account for thinner connective layers .

Extraction and Preliminary Purification

Following dissection, ganglia are homogenized in 0.1 M acetic acid and boiled for 5 minutes to denature proteases . The homogenate is centrifuged at 2,000 × g for 10 minutes to remove cellular debris, and the supernatant is loaded onto a C18 solid-phase extraction cartridge (e.g., Sep-Pak) . Peptides are eluted with 3 ml of 75% acetonitrile (CH₃CN) in 0.01 M trifluoroacetic acid (TFA), followed by lyophilization to concentrate the sample .

Reverse-Phase HPLC Purification

Two sequential reverse-phase HPLC steps are critical for isolating Peptide II from contaminating proteins and peptides:

First Purification Step

-

Column : Brownlee C8 RP 300 (4.6 × 220 mm)

-

Gradient : 5% CH₃CN to 70% CH₃CN over 40.5 minutes

-

Counterion : 0.01 M TFA

Second Purification Step

-

Column : Aquapore RP300 (4.6 × 220 mm)

-

Gradient : 10% CH₃CN to 50% CH₃CN over 40 minutes

-

Counterion : 0.01 M heptafluorobutyric acid (HFBA)

Peptide II elutes as a distinct absorbance peak at 215 nm, with retention times consistent across replicates. Fractions containing the peptide are pooled and lyophilized for further analysis.

Structural Confirmation and Bioactivity Assessment

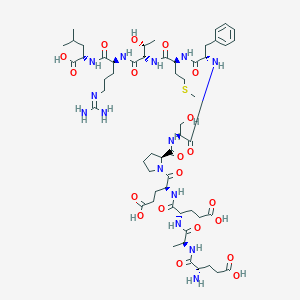

Amino Acid Composition and Sequencing

Amino acid analysis of purified Peptide II reveals a molar ratio consistent with its theoretical composition: Glu₃, Ala₁, Pro₁, Ser₁, Phe₁, Met₁, Thr₁, Arg₁, Leu₁ . Edman degradation confirms the sequence Glu-Ala-Glu-Glu-Pro-Ser-Phe-Met-Thr-Arg-Leu, aligning with predictions from the precursor gene .

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is employed to verify the peptide’s molecular weight. The observed mass-to-charge ratio (m/z) of 1,342.6 Da matches the calculated mass of the synthetic standard . Discrepancies ≤ 0.1 Da are considered acceptable for confirmation.

Challenges and Methodological Optimizations

Contamination Risks

Co-elution with structurally similar peptides, such as Phe-Met-Arg-Phe-amide (FMRFamide), necessitates stringent HPLC conditions . Increasing the HFBA concentration to 0.02 M improves peak resolution, while isocratic elution at 20 mM triethylamine acetate (TEAAc) aids in distinguishing amidated peptides .

Bioactivity Assays

Despite its abundance, Peptide II exhibits no detectable bioactivity on abdominal ganglion neurons, the gastroesophageal artery, or the heart at concentrations ≤10⁻⁴ M . This contrasts with related peptides like egg-laying hormone (ELH), underscoring the need for functional studies to elucidate its physiological role .

| Parameter | First Purification Step | Second Purification Step |

|---|---|---|

| Column | Brownlee C8 RP 300 | Aquapore RP300 |

| Gradient | 5–70% CH₃CN | 10–50% CH₃CN |

| Counterion | 0.01 M TFA | 0.01 M HFBA |

| Flow Rate | 1 ml/min | 2 ml/min |

| Retention Time | 22.4 min | 18.7 min |

Table 2: Amino Acid Composition of Peptide II

| Amino Acid | Theoretical Quantity | Observed Quantity |

|---|---|---|

| Glu | 3 | 2.9 |

| Ala | 1 | 1.0 |

| Pro | 1 | 0.9 |

| Ser | 1 | 1.1 |

| Phe | 1 | 1.0 |

| Met | 1 | 0.9 |

| Thr | 1 | 1.0 |

| Arg | 1 | 1.0 |

| Leu | 1 | 1.0 |

化学反応の分析

Types of Reactions: Peptide II undergoes various biochemical reactions, including posttranslational modifications such as cyclization, which is crucial for its biological activity . These modifications are essential for the peptide to exert its physiological effects.

Common Reagents and Conditions: The synthesis and modification of Peptide II typically involve reagents such as enzymes for posttranslational processing and mass spectrometry reagents for analysis . The conditions for these reactions are carefully controlled to ensure the correct folding and activity of the peptide.

Major Products Formed: The primary product formed from the synthesis and modification of Peptide II is the mature, cyclic neuropeptide that is biologically active and capable of interacting with its molecular targets in the central nervous system of Aplysia .

科学的研究の応用

Biological Functions and Mechanisms

CP2 is primarily involved in synaptic transmission and modulation within the central nervous system (CNS) of Aplysia. It is synthesized in the cerebral ganglia and has been shown to play crucial roles in various physiological processes:

- Synaptic Transmission : CP2 is distributed widely across the CNS and peripheral tissues, influencing neuronal excitability and synaptic plasticity. It has been observed to evoke rhythmic activity in motor neurons, which is critical for feeding behaviors .

- Respiratory Regulation : Injection of CP2 into Aplysia increases the rate of respiratory pumping, indicating its role as a neuromodulator in respiratory circuits .

- Behavioral Modulation : Behavioral studies have demonstrated that CP2 injection leads to increased locomotion and changes in attachment ability to substrates, suggesting its involvement in motor control and behavioral responses .

Research Applications

CP2 serves as a valuable tool in various research applications:

- Neurophysiological Studies : Researchers utilize CP2 to investigate synaptic mechanisms and neuronal communication. Its ability to induce long-term facilitation (LTF) enhances understanding of learning and memory processes at the cellular level .

- Feeding Behavior Analysis : The peptide's influence on feeding circuits allows researchers to explore the neurobiological underpinnings of feeding behaviors. Studies have shown that CP2 modulates feeding-related motor patterns, contributing to our understanding of appetite regulation .

- Neuropeptide Profiling : Advanced techniques such as mass spectrometry are employed to profile CP2 among other neuropeptides in Aplysia. This profiling aids in identifying specific neuronal populations and their functional roles within the CNS .

Case Study 1: Synaptic Plasticity

A study investigated the effects of CP2 on synaptic transmission in cultured neurons from Aplysia. Results indicated that CP2 application led to significant changes in synaptic strength and morphology, supporting its role in LTF. The study utilized electrophysiological recordings to measure synaptic responses before and after CP2 application, revealing enhanced synaptic efficacy over time .

Case Study 2: Behavioral Responses

In a behavioral analysis, researchers injected CP2 into freely behaving Aplysia specimens. The findings showed a marked increase in respiratory pumping rates and locomotion compared to control groups. This study highlighted CP2's potential as a modulator of both motor activity and respiratory functions, emphasizing its importance in neurobehavioral research .

Data Table: Summary of Research Findings on CP2

| Application Area | Findings | Methodology |

|---|---|---|

| Synaptic Transmission | Induces long-term facilitation; enhances synaptic strength | Electrophysiological recordings |

| Respiratory Regulation | Increases respiratory pumping rates | Injection studies |

| Feeding Behavior Analysis | Modulates feeding-related motor patterns | Behavioral assays |

| Neuropeptide Profiling | Identified alongside other neuropeptides; specific neuronal localization | Mass spectrometry |

作用機序

Peptide II exerts its effects by binding to specific receptors in the central nervous system of Aplysia, leading to changes in neuronal activity and behavior . The peptide’s mechanism of action involves the modulation of synaptic strength and structure, which is crucial for memory storage and learning . The molecular targets of Peptide II include various G-protein coupled receptors and ion channels that mediate its physiological effects .

類似化合物との比較

Structural and Functional Features

- Sequence and Cyclic Structure : apUII shares a conserved cyclic structure with vertebrate UII, confirmed via tandem mass spectrometry. This cyclization is critical for receptor binding and bioactivity .

- Localization: apUII is expressed in the central nervous system (CNS), particularly in buccal sensory neurons and cerebral A-cluster neurons, as demonstrated by in-situ hybridization and immunohistochemistry .

- Its role in homeostasis aligns with UII’s functions in vertebrates, indicating evolutionary conservation .

SPTR-Gene Family-Derived Peptides (SPTR-GF-DPs)

The SPTR-GF-DPs, derived from the Aplysia Whitnin precursor, represent another neuropeptide family with distinct genetic origins and functional profiles:

- Structural Divergence : Unlike apUII, SPTR-GF-DPs lack cyclic structures and originate from a different precursor gene. Their sequences are shorter and more variable .

- Neuromodulatory Roles : SPTR-GF-DPs target diverse neuronal subsets within feeding circuits. For example, they modulate projection interneurons, influencing synaptic plasticity and circuit output without overlapping with apUII’s satiety-related functions .

Acidic Peptide and Insulin CB

- Biochemical Properties : The acidic peptide and insulin CB from Aplysia exhibit distinct MALDI-TOF profiles compared to apUII. Acidic peptide’s desorption ionization behavior under varying laser intensities differs significantly, suggesting structural robustness .

- Functional Overlap : Both peptides are involved in metabolic regulation, but insulin CB specifically mimics insulin-like growth factors, unlike apUII’s neuromodulatory role .

Other Aplysia Neuropeptides

- Colocalization and Heterogeneity : Single-cell mass spectrometry revealed that Aplysia neurons coexpress multiple neuropeptides, including apUII, small cardioactive peptides (SCPs), and buccalins. However, each peptide exhibits unique spatial and temporal expression patterns .

- Evolutionary Context: apUII’s homology to vertebrate UII suggests an ancient origin, while SPTR-GF-DPs and acidic peptides are mollusk-specific innovations .

Data Tables

Table 1: Structural and Functional Comparison of apUII and Related Peptides

Table 2: Analytical Techniques for Peptide Characterization

| Technique | apUII Application | SPTR-GF-DPs Application | Acidic Peptide Application |

|---|---|---|---|

| Mass Spectrometry | Cyclization confirmation | Precursor identification | MALDI-TOF profiling |

| Immunohistochemistry | Neuronal mapping | Not reported | Not reported |

| Electrophysiology | Feeding behavior assays | Circuit modulation studies | Enzyme activity assays |

生物活性

Peptide II, derived from the marine mollusk Aplysia californica, is a neuropeptide that has garnered significant interest due to its diverse biological activities. This article provides an overview of the biological activity of Peptide II, including its structure, physiological roles, and mechanisms of action, supported by data tables and relevant case studies.

Structure and Composition

Peptide II is characterized by the amino acid sequence:

This sequence indicates a combination of charged and hydrophobic residues, which is crucial for its interaction with receptors and subsequent biological activity .

Peptide II exerts its effects primarily through interactions with G protein-coupled receptors (GPCRs) in the nervous system. The activation of these receptors leads to various intracellular signaling pathways that modulate neuronal excitability and synaptic transmission. Notably, the presence of posttranslational modifications, such as disulfide bonds, is essential for its biological activity .

Key Findings from Research

- Receptor Activation : Research has identified three putative elevenin receptors in Aplysia that respond to Peptide II. These receptors were shown to have low effective concentration (EC50) values, indicating high sensitivity to the peptide .

- Physiological Effects : Peptide II has been implicated in regulating locomotor activity and feeding behaviors in Aplysia. For instance, studies have demonstrated that administration of Peptide II can significantly alter locomotion patterns by modulating the neural circuits involved in these behaviors .

- Neuroendocrine Functions : Beyond locomotion, Peptide II plays a role in neuroendocrine functions such as reproductive behavior and stress responses. It has been shown to influence egg-laying behaviors through interactions with specific neuropeptides released from bag cells .

Table 1: Biological Activities Associated with Peptide II

Case Study 1: Locomotion Modulation

In a controlled experiment, Aplysia specimens were injected with varying concentrations of Peptide II. The results indicated a dose-dependent decrease in locomotor activity, correlating with increased levels of neuronal excitability in the pedal ganglia. This suggests that Peptide II functions as a neuromodulator within the locomotor network .

Case Study 2: Egg-Laying Behavior

Another study focused on the role of Peptide II in egg-laying behavior. The injection of Peptide II into female Aplysia resulted in a significant increase in egg-laying frequency. This effect was attributed to enhanced signaling pathways activated by neuropeptides released from bag cells, demonstrating the peptide's role in reproductive physiology .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Peptide II (Aplysia) to ensure reproducibility?

- Methodological Answer : Peptide II (Aplysia) synthesis should follow solid-phase peptide synthesis (SPPS) protocols, including Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, purify the peptide using reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Characterize purity via analytical HPLC (>95%) and confirm identity using MALDI-TOF mass spectrometry. For quantification, employ amino acid analysis or UV spectrophotometry (e.g., absorbance at 280 nm for aromatic residues). Include batch-specific data (e.g., salt content, solubility) in supplementary materials to aid reproducibility .

Q. Why is Aplysia californica a preferred model organism for studying Peptide II’s neuropeptide functions?

- Methodological Answer : Aplysia offers a simplified nervous system with identifiable neurons, enabling direct observation of peptide signaling at cellular, physiological, and behavioral levels. For example, its buccal ganglia allow in vitro electrophysiological assays to study Peptide II’s modulation of synaptic activity. Additionally, its neuroendocrine system shares conserved peptide pathways with vertebrates, facilitating translational studies on urotensin II (UII) homologs .

Q. How can researchers validate the structural homology of Peptide II (Aplysia) to vertebrate urotensin II?

- Methodological Answer : Use sequence alignment tools (e.g., Clustal Omega) to compare the conserved cyclic hexapeptide motif (Cys-Phe-Trp-Lys-Tyr-Cys) in Peptide II with vertebrate UII. Confirm disulfide bond formation via redox-state mass spectrometry and functional assays (e.g., receptor-binding studies using mammalian UII receptors expressed in heterologous systems). Structural homology can further be validated through NMR or X-ray crystallography .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in synthetic Peptide II for sensitive bioassays (e.g., cell-based assays)?

- Methodological Answer : Request additional quality control (QC) metrics beyond standard MS/HPLC, such as:

- Peptide content analysis to normalize concentrations across batches.

- TFA removal verification (<1% residual TFA via ion chromatography) to avoid cytotoxicity.

- Solubility profiling in assay-specific buffers (e.g., PBS with 0.1% BSA).

Document batch-specific QC data in appendices and pre-test peptides in pilot assays to adjust for variability .

Q. What strategies resolve contradictions between in vitro and in vivo functional studies of Peptide II (Aplysia)?

- Methodological Answer :

- Contextualize assay conditions : In vitro studies (e.g., isolated neuron recordings) may lack systemic factors (e.g., hormonal feedback). Use in vivo microinjection followed by behavioral monitoring (e.g., feeding or locomotion assays) to correlate cellular effects with organismal outcomes.

- Control for peptide degradation : Include protease inhibitors in vitro and validate peptide stability via LC-MS in vivo.

- Leverage multi-omics data : Integrate transcriptomic or peptidomic profiles to identify compensatory pathways in vivo .

Q. How can researchers design experiments to distinguish Peptide II’s primary functions from pleiotropic effects in Aplysia?

- Methodological Answer :

- Knockdown/knockout models : Use RNAi or CRISPR-Cas9 to silence the apUII gene and compare phenotypes (e.g., electrophysiological responses, feeding behavior).

- Receptor-specific antagonists : Apply selective UII receptor blockers (e.g., palosuran) to isolate Peptide II-mediated signaling.

- Temporal resolution : Employ acute vs. chronic peptide administration to differentiate immediate neuromodulation from long-term transcriptional effects .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in Peptide II functional assays?

- Methodological Answer : Use nonlinear regression (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC₅₀ values. For behavioral data, apply non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail. Report effect sizes (e.g., Cohen’s d) and confidence intervals. Archive raw data and analysis scripts in repositories like Zenodo to enable reproducibility .

Q. How should confounding variables (e.g., circadian rhythms, seasonal variations) be controlled in Aplysia Peptide II studies?

- Methodological Answer :

- Standardize animal housing : Maintain consistent light/dark cycles (12:12) and water temperature (15°C).

- Time-stamp experiments : Conduct assays at the same time daily to minimize circadian effects.

- Include covariates in statistical models : Use ANCOVA to adjust for variables like animal weight or molt stage .

Q. Experimental Design & Reporting

Q. What criteria should guide the inclusion of Peptide II data in primary manuscripts versus supplementary materials?

- Methodological Answer :

- Primary manuscript : Include key findings (e.g., dose-response curves, structural validation) directly supporting hypotheses.

- Supplementary materials : Archive raw chromatograms, mass spectra, and extended datasets (e.g., full electrophysiological traces). Use hyperlinks in the main text for seamless access .

Q. How can researchers integrate multi-omics data (e.g., peptidomics, transcriptomics) to study Peptide II’s regulatory networks?

- Methodological Answer :

- Cross-reference databases : Use Aplysia genome annotations (Broad Institute) and tools like STRING for pathway enrichment.

- Correlate peptide levels with gene expression : Apply weighted gene co-expression network analysis (WGCNA) to identify clusters of genes co-regulated with Peptide II .

特性

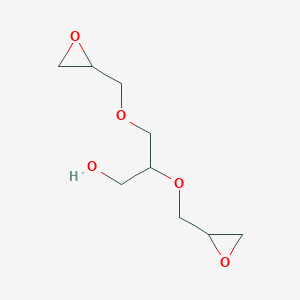

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQPAYOTYTREY-PTAVKHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N14O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144273 | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101849-76-7 | |

| Record name | Peptide II (aplysia) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。